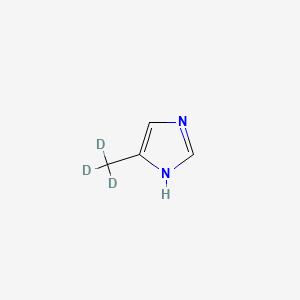
rac 4-Hydroxymethyl Ambrisentan-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 4-Hydroxymethyl Ambrisentan-d3: is a labeled analogue of rac 4-Hydroxymethyl Ambrisentan, which is a metabolite of Ambrisentan. Ambrisentan is a drug indicated for use in the treatment of pulmonary hypertension. The compound has a molecular formula of C22H19D3N2O5 and a molecular weight of 397.44.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Hydroxymethyl Ambrisentan-d3 involves the incorporation of deuterium atoms into the structure of rac 4-Hydroxymethyl Ambrisentan. This is typically achieved through isotopic labeling techniques, where deuterium is introduced into specific positions of the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques .
Análisis De Reacciones Químicas
Types of Reactions: rac 4-Hydroxymethyl Ambrisentan-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
rac 4-Hydroxymethyl Ambrisentan-d3 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Ambrisentan and its metabolites.
Biology: The compound is used in biological studies to investigate the metabolic pathways and biological effects of Ambrisentan.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the behavior of Ambrisentan in the body.
Industry: The compound is used in the development and quality control of pharmaceutical formulations containing Ambrisentan.
Mecanismo De Acción
rac 4-Hydroxymethyl Ambrisentan-d3 exerts its effects by acting as an endothelin receptor antagonist. It blocks the endothelin receptor subtypes ETA and ETB on vascular endothelium and smooth muscle. This prevents the endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and reduce blood pressure .
Comparación Con Compuestos Similares
Ambrisentan: The parent compound used in the treatment of pulmonary hypertension.
Bosentan: Another endothelin receptor antagonist used for similar indications.
Macitentan: A dual endothelin receptor antagonist with a similar mechanism of action.
Uniqueness: rac 4-Hydroxymethyl Ambrisentan-d3 is unique due to its isotopic labeling, which allows for detailed studies of the metabolic pathways and pharmacokinetics of Ambrisentan. This makes it a valuable tool in both research and industrial applications.
Propiedades
Número CAS |
1287096-42-7 |
|---|---|
Fórmula molecular |
C22H22N2O5 |
Peso molecular |
397.445 |
Nombre IUPAC |
2-[4-(hydroxymethyl)-6-(trideuteriomethyl)pyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/i1D3 |
Clave InChI |
PDUAYPFMBRYSNN-FIBGUPNXSA-N |
SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO |
Sinónimos |
α-[[4-(Hydroxymethyl)-6-(methyl-d3)-2-pyrimidinyl]oxy]-β-methoxy-β-phenylbenzenepropanoic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B587961.png)
![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)




